2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a quinoline derivative, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4-dihydroquinolin-1(2H)-one derivative, which can be achieved through the Castagnoli–Cushman reaction . This intermediate is then reacted with 2-oxoethyl thiol to form the thioether linkage. The final step involves the cyclization with 1,3,4-thiadiazole and subsequent coupling with 2-methylbenzoyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohol derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Agrochemicals: The compound’s structural similarity to known bioactive molecules suggests it could be used as a fungicide or herbicide.
Material Science: The compound’s ability to form stable complexes with metals could make it useful in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve multiple molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiadiazole ring may interact with various enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and have been studied for their antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds are known for their bioactivity and are used in various pharmaceutical and agrochemical applications.
Uniqueness
2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of a quinoline derivative, a thiadiazole ring, and a benzamide moiety. This unique structure provides a diverse range of potential interactions with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-7-2-4-10-16(14)19(27)22-20-23-24-21(29-20)28-13-18(26)25-12-6-9-15-8-3-5-11-17(15)25/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSPTUKTRUHXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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